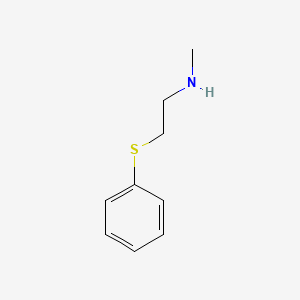

N-Methyl-2-(phenylthio)ethanamine

描述

Fundamental Principles of Thioether and Amine Integration in Organic Scaffolds

The integration of thioether and amine functionalities into a single organic scaffold is a well-established strategy in the design of bioactive molecules and functional materials. Thioethers, characterized by a C-S-C bond, are known to be relatively stable and can participate in a variety of chemical transformations. In medicinal chemistry, the replacement of a disulfide bond with a thioether linkage in peptides has been shown to enhance stability against reduction, a crucial factor for improving the therapeutic potential of such molecules. nih.gov This stability makes thioether-containing compounds promising candidates for the development of robust therapeutic agents. nih.gov

Amines, on the other hand, are fundamental to the structure and function of a vast array of biologically active compounds, including hormones, neurotransmitters, and alkaloids. frontiersin.org The lone pair of electrons on the nitrogen atom confers basic and nucleophilic properties, which are central to their chemical reactivity. frontiersin.org The integration of an amine group into a molecule can significantly influence its solubility, polarity, and ability to form hydrogen bonds, all of which are critical determinants of its biological activity and behavior in physiological systems.

The combination of these two functional groups in a molecule like N-Methyl-2-(phenylthio)ethanamine creates a bifunctional scaffold with the potential for diverse applications. The thioether provides a stable, lipophilic component, while the secondary amine offers a site for polar interactions and further functionalization.

The Significance of Ethanamine Derivatives in Advanced Synthetic Strategies

Ethanamine derivatives, which feature a two-carbon spacer between a nitrogen atom and another functional group, are prevalent in medicinal chemistry. The 2-phenethylamine motif, for example, is a core component of many naturally occurring and synthetic compounds with significant biological activity, including ligands for adrenergic, dopamine, and serotonin (B10506) receptors. mdpi.com The conformational flexibility of the ethylamine (B1201723) backbone allows these molecules to adopt specific orientations required for binding to their biological targets.

The development of synthetic methods for preparing ethanamine derivatives is an active area of research. These methods often involve the use of starting materials like tryptamine (B22526) or the implementation of multi-step sequences that may include N-protection, oxidation, and reduction steps to achieve the desired substitution patterns. nih.gov The versatility of the ethanamine scaffold allows for the systematic modification of its structure to explore structure-activity relationships and optimize therapeutic properties.

Delineation of Research Trajectories for this compound

While specific research on this compound is not extensively documented in publicly available literature, its structural similarity to other well-studied compounds provides a basis for outlining potential research trajectories. One promising area of investigation is its potential as an anticancer agent. Research on 2-(tritylthio)ethanamine (B1331358) scaffolds, which are structurally analogous to this compound, has shown that these compounds can act as inhibitors of kinesin spindle protein (KSP). nih.gov KSP is essential for the formation of the bipolar spindle during mitosis, and its inhibition leads to cell cycle arrest and apoptosis in cancer cells. nih.gov The development of small, conformationally flexible KSP inhibitors based on the 2-(tritylthio)ethanamine scaffold has demonstrated the potential of this class of compounds as anticancer therapeutics. nih.gov

Given these findings, a logical research trajectory for this compound would involve its synthesis and evaluation as a KSP inhibitor. This would entail the development of an efficient synthetic route to the compound, followed by in vitro biochemical and cell-based assays to determine its efficacy against KSP and its anti-proliferative activity against various cancer cell lines.

Furthermore, the presence of the thioether and amine groups makes this compound a candidate for use as a ligand in coordination chemistry or as a building block for the synthesis of novel heterocyclic compounds. The sulfur atom could coordinate to transition metals, while the amine could be functionalized to create more complex ligand systems.

Data Tables

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C9H13NS |

| Average Mass | 167.270 Da |

| Monoisotopic Mass | 167.076870 Da |

Data sourced from ChemSpider. chemspider.com

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-(tritylthio)ethanamine |

| Tryptamine |

| Kinesin spindle protein (KSP) |

Structure

3D Structure

属性

IUPAC Name |

N-methyl-2-phenylsulfanylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NS/c1-10-7-8-11-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLDHEZJFNPKHCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCSC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00515321 | |

| Record name | N-Methyl-2-(phenylsulfanyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00515321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2014-78-0 | |

| Record name | N-Methyl-2-(phenylsulfanyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00515321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity Profiles and Mechanistic Elucidation

Chemical Reactivity of the Thioether Linkage

The thioether or sulfide (B99878) linkage (C-S-C) in N-Methyl-2-(phenylthio)ethanamine is a site of significant chemical activity. A primary reaction of thioethers is oxidation. The sulfur atom can be readily oxidized to form a sulfoxide (B87167) and further to a sulfone. This transformation is a key step in the generation of intermediates for subsequent reactions, such as the Pummerer rearrangement. For instance, oxidation of this compound would yield N-Methyl-2-(phenylsulfinyl)ethanamine.

The thioether linkage can also participate in reactions with metal complexes, where the sulfur atom can act as a soft Lewis base, coordinating to metal centers. This property allows for the use of thioether-containing compounds as ligands in catalysis.

Reaction Dynamics of the Secondary Amine Functionality

The secondary amine group (-NH(CH₃)) imparts basicity and nucleophilicity to the molecule. As a nucleophile, the nitrogen atom can readily participate in several types of chemical reactions.

Alkylation: The secondary amine can undergo N-alkylation when treated with alkyl halides. This reaction proceeds via an SN2 mechanism. The reaction of this compound with an alkyl halide (R-X) would yield a tertiary amine. While primary amines can undergo polyalkylation, the alkylation of a secondary amine to a tertiary amine is often more controlled. masterorganicchemistry.com Further alkylation can lead to the formation of a quaternary ammonium (B1175870) salt, particularly with reactive alkylating agents like methyl iodide in a process known as exhaustive methylation. masterorganicchemistry.com

Acylation: N-acylation is a common reaction for secondary amines, leading to the formation of amides. nih.gov This is often used as a protective strategy for the amine group in multi-step syntheses. The reaction typically involves an acylating agent such as an acyl chloride or an anhydride (B1165640) in the presence of a base. The resulting amide is significantly less basic and nucleophilic than the parent amine.

The following table summarizes the expected products from the acylation of this compound with various acylating agents.

| Reactant 1 | Reactant 2 (Acylating Agent) | Product |

| This compound | Acetyl Chloride | N-acetyl-N-methyl-2-(phenylthio)ethanamine |

| This compound | Benzoyl Chloride | N-benzoyl-N-methyl-2-(phenylthio)ethanamine |

| This compound | Acetic Anhydride | N-acetyl-N-methyl-2-(phenylthio)ethanamine |

Investigations into Reaction Mechanisms

The presence of both a thioether and an amine group allows for the investigation of complex reaction mechanisms, particularly when the thioether is in its oxidized sulfoxide form.

The Pummerer rearrangement is a characteristic reaction of sulfoxides bearing at least one α-hydrogen. tcichemicals.comwikipedia.org The sulfinyl derivative of this compound, which is N-Methyl-2-(phenylsulfinyl)ethanamine, is a suitable substrate for this reaction. The reaction is typically initiated by an activating agent, most commonly acetic anhydride. wikipedia.org

The mechanism begins with the acylation of the sulfoxide oxygen by acetic anhydride, forming an acetoxysulfonium ion. A base, such as the acetate (B1210297) ion generated in the first step, then abstracts an α-proton, leading to the formation of a thionium (B1214772) ion intermediate. This electrophilic intermediate is then attacked by a nucleophile. In the classic Pummerer rearrangement, the acetate ion acts as the nucleophile, resulting in an α-acetoxy thioether. wikipedia.org

The general pathway for the Pummerer rearrangement of the sulfinyl derivative of this compound is outlined below:

| Step | Description | Intermediate/Product |

| 1. Oxidation | Oxidation of the thioether to a sulfoxide. | N-Methyl-2-(phenylsulfinyl)ethanamine |

| 2. Activation | Reaction of the sulfoxide with acetic anhydride. | Acetoxysulfonium ion |

| 3. Elimination | Elimination of acetic acid to form a thionium ion. | Thionium ion |

| 4. Nucleophilic Attack | Attack of acetate on the thionium ion. | α-acetoxy thioether derivative |

This rearrangement is a powerful tool for the α-functionalization of sulfides. rsc.org

While specific catalytic cycles involving this compound are not extensively documented in the literature, its structure suggests its potential as a bidentate ligand in transition metal catalysis. The presence of both a soft sulfur donor and a harder nitrogen donor allows for the formation of stable chelate rings with metal centers. Such N,S-bidentate ligands are known to be effective in a variety of catalytic transformations.

The catalytic activity of transition metal complexes is highly dependent on the electronic and steric properties of the ligands. nih.gov The phenylthio group can exert an electronic influence on the metal center, while the N-methyl group provides a specific steric environment. By analogy with other N,S-ligated metal complexes, it can be postulated that complexes of this compound could be active in reactions such as cross-coupling, hydrogenation, or polymerization. The specific mechanistic pathways would depend on the chosen metal and the reaction conditions, but would likely involve steps such as oxidative addition, reductive elimination, and migratory insertion, all influenced by the coordination of the this compound ligand. Further research in this area could uncover novel catalytic applications for this versatile molecule.

Coordination Chemistry of N Methyl 2 Phenylthio Ethanamine and Its Analogues As Ligands

Design Principles for Thioether-Amine Based Ligands

Backbone and Chelate Ring Size: The length of the alkyl chain between the sulfur and nitrogen donors is a critical factor. For N-Methyl-2-(phenylthio)ethanamine, the two-carbon (ethyl) backbone leads to the formation of a thermodynamically stable five-membered chelate ring upon coordination to a metal center. The structural versatility of the ligand backbone can influence the stereoselectivity of coordination. researchgate.net

Donor Atom Basicity and Steric Hindrance: The basicity of the amine and the polarizability of the thioether influence the strength of the metal-ligand bonds. Tripodal ligands are often designed to enforce a facial coordination geometry. nih.gov

Multivalency and Pre-organization: Incorporating thioether-amine motifs into larger structures, such as macrocycles or peptides, introduces pre-organization and multivalency. mdpi.comfu-berlin.de Thioether linkers in cyclic peptides can stabilize specific secondary structures like β-sheets, creating highly selective binding pockets. mdpi.com The stability of colloids protected by thioethers, for instance, increases with the number of thioether functionalities in the ligand. researchgate.net

Complexation with Transition Metals

This compound and its analogues readily form complexes with a variety of transition metals, including cobalt, copper, palladium, and rhodium. The specific coordination environment is highly dependent on the metal ion's preferred geometry, oxidation state, and the ligand-to-metal ratio.

Cobalt(III), with its d⁶ electron configuration, typically forms inert, low-spin octahedral complexes. mdpi.com The synthesis of Co(III) complexes with thioether-amine type ligands often involves the reaction of a Co(II) salt, which is subsequently oxidized in the presence of the ligand, or the direct substitution reaction with a labile Co(III) starting material. nih.gov

In many cases, two tridentate (NNS) ligands coordinate to a single cobalt(III) center in a meridional fashion, resulting in a distorted octahedral geometry. dongguk.eduresearchgate.net For instance, in complexes with pyrazole-derived thiosemicarbazones, the pyrazole (B372694) nitrogen and thiolato sulfur atoms are typically found cis to each other, while the azomethine nitrogens are trans. dongguk.eduresearchgate.net In some syntheses using iminic ligands with a thioether function, cleavage of the C-S bond can occur, leading to the formation of a thiolate function that coordinates to the cobalt center. mdpi.com

Copper(II) complexes with thioether-amine ligands have been extensively studied. The synthesis typically involves the reaction of a Cu(II) salt, such as Cu(ClO₄)₂·6H₂O, with the ligand in a suitable solvent like methanol. core.ac.ukresearchgate.net The resulting geometry is sensitive to the ligand's structure. For example, N3S(thioether) ligands with a phenylthio substituent tend to form distorted square pyramidal complexes, while those with an ethylthio substituent may yield distorted trigonal bipyramidal geometries. core.ac.ukresearchgate.net The coordination sphere is often completed by anions from the salt or solvent molecules. core.ac.ukresearchgate.net These complexes are readily characterized by techniques such as FTIR, UV-Vis, and EPR spectroscopy. researchgate.net

Palladium(II), a d⁸ metal ion, exhibits a strong preference for square planar geometry. Thioether-amine ligands react with Pd(II) sources like PdCl₂(MeCN)₂ to form stable complexes where the ligand acts as a bidentate (N,S) or tridentate donor if additional coordinating groups are present. researchgate.netnih.gov The coordination of these ligands to palladium can be confirmed using 1D and 2D NMR spectroscopy and X-ray crystallography. researchgate.net

Rhodium(III) and Iridium(III) (d⁶ ions) favor octahedral coordination. While specific studies on this compound with Rh(III) and Ir(III) are less common, the coordination behavior can be inferred from related systems. For example, rhodium(I) has been shown to react with tellurium-based analogues of thioether macrocycles, leading to the formation of organometallic species via tellurium-to-metal exchange, resulting in a rhodium(III) center in the final product. nih.gov This highlights a potential reaction pathway beyond simple chelation for heavier transition metals.

Influence of Thioether and N-Substitution on Ligand Coordination Properties

Substituents on both the thioether sulfur and the amine nitrogen have a profound impact on the electronic and steric properties of the ligand, which in turn influences the structure and stability of the metal complexes.

Thioether Substitution: The nature of the group attached to the sulfur atom significantly affects the coordination geometry. A key study comparing copper(II) complexes of two N3S ligands, differing only in the thioether substituent (phenyl vs. ethyl), demonstrated this effect. The phenyl-substituted ligand led to a distorted square pyramidal geometry, whereas the ethyl-substituted analogue resulted in a distorted trigonal bipyramidal structure. core.ac.ukresearchgate.net This is attributed to the different steric and electronic profiles of the phenyl and ethyl groups. core.ac.ukresearchgate.net

N-Substitution: Increasing the steric bulk on the amine nitrogen can influence complex stability. For polyamine ligands, an increase in the number of N-methyl groups can decrease the stability of the resulting complexes due to increased steric crowding around the metal center. researchgate.net The electronic effect of the substituent also plays a role; electron-withdrawing groups can decrease the basicity of the nitrogen donor, potentially weakening the M-N bond.

The interplay between these substitutions and the choice of solvent, which can modulate the stability of the complexes, is also a critical factor. researchgate.net

Spectroscopic and Structural Characterization of Metal Complexes

A combination of spectroscopic methods and single-crystal X-ray diffraction is essential for the unambiguous characterization of these metal complexes.

Table 1: Selected Crystallographic Data for Thioether-Amine Analogue Complexes

| Complex | Metal Center | Geometry | Key Bond Lengths (Å) | Reference |

| [(pbnpa)Cu–Cl]ClO₄ | Cu(II) | Distorted Square Pyramidal | Cu-S: ~2.66, Cu-N: ~2.02-2.17 | core.ac.uk |

| [(ebnpa)Cu–Cl]ClO₄ | Cu(II) | Distorted Trigonal Bipyramidal | Cu-S: ~2.71, Cu-N: ~2.03-2.17 | core.ac.uk |

| [Co(L¹)₂]ClO₄ | Co(III) | Distorted Octahedral | Co-S: ~2.24, Co-N: ~1.89-1.95 | dongguk.eduresearchgate.net |

| Ni(2)₂ | Ni(II) | Octahedral | Ni-N(amine): ~2.10-2.14 | scirp.org |

Note: pbnpa and ebnpa are N3S ligands differing in thioether substituent. L¹ is a tridentate NNS ligand. (2) is 5-aminomethyl- nih.govaneN4.

Spectroscopic Techniques:

Infrared (IR) Spectroscopy: IR spectra are useful for identifying the coordination of the ligand. The disappearance of the C=S stretch and the appearance of new bands for M-S, M-N, and M-O vibrations are indicative of complex formation. nih.gov For example, M-S vibrations are often observed in the 435–442 cm⁻¹ region. nih.gov

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about the d-d transitions of the metal ion, which are sensitive to the coordination environment. Octahedral Ni(II) complexes, for instance, typically show characteristic absorption bands corresponding to their d-d transitions. scirp.org

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is particularly useful for characterizing paramagnetic complexes, such as those of Cu(II). The g and A values obtained from EPR spectra can help determine the geometry of the copper(II) center. For instance, an axial spectrum with g∥ > g⊥ > 2.0 is consistent with a square pyramidal or tetragonally distorted octahedral geometry. core.ac.ukresearchgate.net

Table 2: Representative Spectroscopic Data for Thioether-Amine Analogue Complexes

| Complex Type | Technique | Characteristic Features | Reference |

| Cu(II)-N3S | UV-Vis | d-d transitions, ligand-to-metal charge transfer bands | core.ac.ukresearchgate.net |

| Cu(II)-N3S | EPR | Axial spectrum, g∥ > g⊥ > 2.0, A∥ = 15–17 mT | core.ac.ukresearchgate.net |

| Co(III)-NNS | ¹H NMR | Diamagnetic signals confirming Co(III) low-spin state | researchgate.net |

| Ni(II)-N4(amine) | UV-Vis | Bands at 340 and 543 nm characteristic of octahedral Ni(II) | scirp.org |

| Various | IR | Appearance of ν(M–N) and ʋ(M-S) bands | nih.gov |

Catalytic Applications of N Methyl 2 Phenylthio Ethanamine Derived Systems

Role as Ligands in Homogeneous Catalysis

N-Methyl-2-(phenylthio)ethanamine and its derivatives have emerged as versatile ligands in the field of homogeneous catalysis. These compounds, featuring both a nitrogen and a sulfur donor atom, can act as bidentate ligands, coordinating to a metal center to form stable chelate complexes. This chelation effect often enhances the stability and catalytic activity of the resulting metal complex. The electronic and steric properties of these ligands can be readily tuned by modifying the substituents on the nitrogen or the phenyl ring, allowing for the fine-tuning of the catalyst's performance for specific applications.

The presence of both a soft sulfur donor and a harder nitrogen donor allows these ligands to coordinate with a variety of transition metals, influencing the electron density at the metal center and thereby its catalytic activity. In many catalytic systems, the amine group of the ligand has been found to be crucial for achieving high enantioselectivity in asymmetric reactions. nih.gov It is proposed that the pendant Lewis basic amine can enforce an organized transition state structure. nih.gov The versatility of these ligands is further demonstrated by their application in both homogeneous and heterogeneous catalysis, where they can be anchored to solid supports. researchgate.net

Catalysis in Carbon-Carbon and Carbon-Heteroatom Bond Formation

Catalytic systems derived from this compound have shown significant utility in the formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in organic synthesis. These reactions are crucial for the construction of complex organic molecules, including pharmaceuticals, natural products, and advanced materials. wikipedia.org

Regioselective C-H Arylation Reactions

While specific examples detailing the use of this compound in regioselective C-H arylation were not found in the provided search results, the structural motifs of this ligand are relevant to directing group strategies in C-H activation. The nitrogen and sulfur atoms can coordinate to a metal catalyst, positioning it in proximity to a specific C-H bond and facilitating its selective functionalization.

Cross-Coupling Methodologies (e.g., Suzuki-Miyaura, Sonogashira)

Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. While direct applications of this compound in Suzuki-Miyaura coupling were not explicitly detailed, related nitrogen- and sulfur-containing ligands have been successfully employed. The efficiency and site selectivity of these reactions can be highly dependent on the ligand structure. nih.gov The development of new air-stable palladium complexes with phosphine (B1218219) ligands containing related structural elements has shown unique efficiency in the coupling of heteroaryl chlorides. nih.gov

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper co-catalyst. wikipedia.org This reaction is widely used in the synthesis of complex molecules due to its mild reaction conditions. wikipedia.org Schiff bases derived from the reaction of 2-(phenylthio)ethylamine and its N-methylated analogue with aldehydes can form palladacycles that act as effective catalysts for copper-free Sonogashira coupling reactions. rsc.org For instance, a palladacycle derived from the Schiff base of 1-naphthaldehyde (B104281) and 2-(phenylthio)ethylamine has demonstrated high activity in the coupling of various aryl iodides and bromides with terminal alkynes. rsc.org

| Catalyst Precursor | Aryl Halide | Alkyne | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Palladacycle from C10H7-1-CH=N–CH2CH2SPh | Iodobenzene | Phenylacetylene | N-methylpiperazine | CH3CN/H2O | 90 | Excellent | rsc.org |

| Palladacycle from C10H7-1-CH=N–CH2CH2SPh | Bromobenzene | Phenylacetylene | N-methylpiperazine | CH3CN/H2O | 90 | Good | rsc.org |

| Pd-BOX A | Aryl iodides | Terminal alkynes | KOH | Acetonitrile/water | RT or 60 | - | rsc.org |

Azide-Alkyne Cycloaddition (Click Chemistry)

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and reliable method for the formation of 1,2,3-triazoles. wikipedia.orgnih.gov While direct involvement of this compound as a ligand in CuAAC was not explicitly found, the fundamental principles of ligand-accelerated catalysis are highly relevant. The reaction's performance can be significantly influenced by the choice of solvent and the copper source. beilstein-journals.org The use of ligands can enhance the rate and efficiency of the cycloaddition, even at low catalyst loadings. nih.gov

Applications in Redox Catalysis and Transfer Hydrogenation

Ligands containing both nitrogen and sulfur atoms, such as derivatives of this compound, are well-suited for applications in redox catalysis and transfer hydrogenation. The electronic properties of the ligand can influence the redox potential of the metal center, facilitating electron transfer processes.

In transfer hydrogenation reactions, these ligands can coordinate to ruthenium, rhodium, or iridium centers, creating catalysts for the reduction of ketones, aldehydes, and imines. The presence of an N-H moiety in related ligands has been shown to be crucial for high catalytic activity and selectivity in the transfer hydrogenation of ketones. researchgate.net For example, ruthenium complexes with N,O-containing ligands have achieved high turnover frequencies and enantioselectivities in the reduction of acetophenone. researchgate.net

Exploration of Catalyst Activation and Deactivation Pathways

Understanding the activation and deactivation pathways of catalysts is crucial for optimizing their performance and longevity. For catalysts derived from this compound, activation can involve the in-situ formation of the active catalytic species from a more stable precatalyst. This can be achieved through various methods, including the application of heat or chemical reagents. nih.gov

Deactivation pathways can include ligand degradation, metal leaching, or the formation of inactive catalyst species. For instance, in some catalytic systems, the stability of the catalyst can be compromised by the reaction conditions. nih.gov The study of these pathways is essential for designing more robust and efficient catalysts. Mechanochemical methods, where mechanical force is used to break bonds between a metal and its ligand, represent a novel approach to catalyst activation. nih.gov

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic structure of N-Methyl-2-(phenylthio)ethanamine. These calculations provide detailed information about the distribution of electrons within the molecule, which governs its physical and chemical properties. By solving approximations of the Schrödinger equation, it is possible to determine key electronic parameters.

The electronic structure of a molecule is primarily described by its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (Egap) is a crucial indicator of molecular stability and reactivity. nih.gov A large gap suggests high stability and low reactivity, whereas a small gap implies the opposite.

For this compound, quantum calculations would reveal the localization of these frontier orbitals. The HOMO is expected to be concentrated around the electron-rich sulfur and nitrogen atoms, as well as the phenyl ring's π-system. The LUMO would likely be distributed over the entire molecule, ready to accept electron density.

Another important aspect of electronic structure analysis is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). nih.gov In this compound, the areas around the nitrogen and sulfur atoms would show negative potential (red/yellow), indicating sites prone to electrophilic attack, while the hydrogen atoms of the methyl and ethyl groups would exhibit positive potential (blue), marking them as potential sites for nucleophilic interaction. researchgate.net

Table 1: Illustrative Quantum Chemical Properties for this compound This table presents theoretical data representative of what would be obtained through quantum chemical calculations.

| Computational Method | Parameter | Calculated Value | Interpretation |

| DFT/B3LYP | HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| DFT/B3LYP | LUMO Energy | -0.8 eV | Indicates electron-accepting capability |

| DFT/B3LYP | HOMO-LUMO Gap (Egap) | 5.7 eV | Suggests high kinetic stability |

| DFT/B3LYP | Dipole Moment | 1.9 D | Indicates a moderate molecular polarity |

Density Functional Theory (DFT) Studies of Reactivity and Reaction Mechanisms

Density Functional Theory (DFT) is a widely used computational method to study the reactivity of chemical compounds and to elucidate potential reaction mechanisms. nih.gov DFT calculations are generally less computationally intensive than other high-level quantum methods, allowing for the study of larger systems and more complex processes. researchgate.net

Key reactivity descriptors include:

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as (ELUMO - EHOMO) / 2.

Chemical Softness (S): The reciprocal of hardness (1/η), indicating how easily the molecule's electron cloud can be polarized.

Electronegativity (χ): The power of an atom or molecule to attract electrons. It is calculated as -(EHOMO + ELUMO) / 2.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile, calculated as χ² / (2η).

These parameters help in predicting how this compound will behave in different chemical environments. rsc.org

Furthermore, DFT is instrumental in mapping out the potential energy surface of a chemical reaction. researchgate.netmdpi.com For instance, in studying the N-methylation or the oxidation of the sulfur atom in this compound, DFT can be used to model the reactants, transition states, and products. By calculating the activation energy (the energy barrier of the transition state), researchers can predict the feasibility and rate of a proposed reaction pathway. nih.govresearchgate.net This approach has been successfully used to investigate the mechanisms of similar enzymatic and non-enzymatic reactions. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Reactivity and Selectivity

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used to predict the activity (e.g., reactivity, selectivity, or biological activity) of a series of compounds based on their molecular structures. nih.govmdpi.com A QSAR study on this compound and its analogs would aim to establish a mathematical relationship between structural features and a specific chemical property.

The process involves several steps:

Data Set Compilation: A series of structurally related compounds with known experimental values for reactivity or selectivity is assembled.

Descriptor Calculation: For each molecule, a large number of numerical parameters, known as molecular descriptors, are calculated. These can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies). mdpi.comresearchgate.net

Model Development: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a model that correlates a subset of the descriptors with the observed activity. nih.gov

Validation: The predictive power of the model is rigorously tested using internal and external validation techniques to ensure its reliability. mdpi.commdpi.com

For this compound, a QSAR model could predict its reactivity in a specific reaction, such as its ability to inhibit an enzyme or its selectivity in forming a particular product. The model would identify the key structural features—for example, the nature of substituents on the phenyl ring or modifications to the ethylamine (B1201723) chain—that most influence the desired property. researchgate.net Such models provide valuable guidance for designing new molecules with enhanced reactivity or selectivity. nih.gov

Table 2: Illustrative Data for a QSAR Model of Reactivity This hypothetical table shows the type of data used to build a QSAR model for a series of this compound analogs.

| Compound (Analog of this compound) | Log(Reactivity) (Experimental) | Molecular Weight (Descriptor 1) | LogP (Descriptor 2) | HOMO Energy (Descriptor 3) |

| Analog 1 (Parent) | 4.5 | 167.27 | 2.1 | -6.5 eV |

| Analog 2 (4-Chloro) | 4.8 | 201.72 | 2.8 | -6.7 eV |

| Analog 3 (4-Methoxy) | 4.2 | 197.29 | 1.9 | -6.3 eV |

| Analog 4 (N,N-Dimethyl) | 4.3 | 181.30 | 2.3 | -6.4 eV |

Molecular Modeling and Simulation of Ligand-Metal Interactions

The presence of both a soft donor (sulfur) and a hard donor (nitrogen) atom makes this compound an interesting bidentate ligand for coordination with various metal ions. researchgate.net Molecular modeling and simulation techniques, such as molecular mechanics and molecular dynamics (MD), are essential for studying these ligand-metal interactions. nih.govmit.edu

Molecular docking, a type of molecular modeling, can be used to predict the preferred binding pose of this compound within the active site of a metalloenzyme or to a metal center. nih.gov These simulations calculate the binding energy for various conformations, identifying the most stable coordination geometry. nih.gov

Molecular dynamics (MD) simulations go a step further by simulating the movement of the ligand-metal complex over time. mit.edu An MD simulation can provide insights into:

Coordination Stability: The stability and dynamics of the bonds between the nitrogen and sulfur atoms of the ligand and the central metal ion.

Conformational Changes: How the ligand and the surrounding environment (e.g., solvent molecules, protein residues) adjust upon binding.

Thermodynamic Properties: The calculation of binding free energies, which offer a more accurate prediction of binding affinity than simple docking scores.

Studies on similar N,S-donor ligands have shown that they can form stable complexes with a variety of metals, and computational simulations have been crucial in understanding the structural and electronic factors that govern their coordination chemistry. researchgate.netmit.edu For this compound, simulations could reveal its preference for specific metal ions (e.g., Zn²⁺, Cu²⁺, Ni²⁺) and the resulting geometries of the complexes, which are often distorted square planar or tetrahedral. researchgate.netnih.gov

Advanced Analytical Characterization Methodologies in Research

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. nih.gov

Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. For N-Methyl-2-(phenylthio)ethanamine, characteristic IR absorption bands would be expected for the N-H stretch of the secondary amine, C-H stretches of the aromatic and aliphatic groups, C-N stretching, and C-S stretching. In the related N-methylethanamine, characteristic absorptions are observed for N-H stretching around 3300-3500 cm⁻¹, C-H stretching around 2800-3000 cm⁻¹, and C-N stretching between 1020-1250 cm⁻¹. docbrown.info

Raman Spectroscopy is a complementary technique to IR spectroscopy and relies on the inelastic scattering of monochromatic light. nih.gov It is particularly useful for identifying non-polar bonds. For this compound, Raman spectroscopy would be expected to show strong signals for the aromatic ring vibrations and the C-S bond.

A table of expected IR absorption frequencies for this compound is provided below.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3300-3500 | Medium |

| Aromatic C-H Stretch | 3000-3100 | Medium-Weak |

| Aliphatic C-H Stretch | 2850-2960 | Medium-Strong |

| C=C Aromatic Stretch | 1450-1600 | Medium-Strong |

| C-N Stretch | 1020-1250 | Medium |

| C-S Stretch | 600-800 | Weak-Medium |

Electronic Absorption (UV-Vis) and Electron Paramagnetic Resonance (EPR) Spectroscopy

Electronic Absorption (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound are expected to exhibit characteristic UV-Vis absorption bands due to π-π* transitions of the phenyl group. The presence of the sulfur atom and the nitrogen atom might also lead to n-π* transitions. Studies on other aromatic imines have shown that the absorption spectra can be influenced by the chemical structure and solvent. nih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy is a technique used to study compounds with unpaired electrons. As this compound is not a radical species, it would not be EPR active.

X-ray Crystallography for Definitive Solid-State Structure Elucidation

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. To perform this analysis, a suitable single crystal of this compound would need to be grown. The resulting data would provide definitive information on bond lengths, bond angles, and intermolecular interactions in the solid state. While no specific crystallographic data for this compound has been found, studies on other organic molecules, such as N-Methyl-3-nitro-4-(nitromethyl)-4H-chromen-2-amine, demonstrate the level of detail that can be obtained, including unit cell parameters and hydrogen bonding interactions. researchgate.net

Mass Spectrometry and Elemental Analysis for Compound Characterization

Mass Spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide structural information through analysis of its fragmentation pattern. For this compound, the molecular ion peak would be expected, along with fragment ions resulting from the cleavage of the C-C, C-N, and C-S bonds. The fragmentation pattern of the related compound N-methylethanamine has been well-documented. docbrown.info

Elemental Analysis determines the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur) in a compound. This data is used to confirm the empirical formula of the synthesized compound. For this compound (C₉H₁₃NS), the theoretical elemental composition would be:

| Element | Percentage |

| Carbon (C) | 64.63% |

| Hydrogen (H) | 7.83% |

| Nitrogen (N) | 8.37% |

| Sulfur (S) | 19.17% |

Emerging Research Frontiers and Future Prospects for N Methyl 2 Phenylthio Ethanamine

The unique structural combination of a secondary amine, a flexible ethyl linker, and a phenylthio group makes N-Methyl-2-(phenylthio)ethanamine a molecule of significant interest for future research and development. Its constituent parts suggest potential applications across materials science, catalysis, and medicinal chemistry. This section explores the emerging research frontiers and future prospects for this compound and its derivatives.

常见问题

Basic: What safety protocols should be followed when handling N-Methyl-2-(phenylthio)ethanamine in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves (replace after contamination), lab coats, and safety goggles. Use EN 143-certified respirators with particle filters for aerosolized compounds .

- Skin Protection: Implement preventive measures (e.g., barrier creams) and post-exposure skin regeneration protocols (e.g., moisturizers with UV protection) .

- Environmental Controls: Use sealed containers to prevent environmental release. Avoid drainage systems and surface water contamination .

- Waste Management: Segregate chemical waste and dispose via certified hazardous waste services .

Basic: How can researchers synthesize this compound, and what purification methods are recommended?

Methodological Answer:

- Synthetic Routes:

- Purification:

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- Mass Spectrometry (MS): ESI-MS in positive mode to detect [M+H]⁺ ions. Fragmentation patterns should include loss of methyl groups (m/z 15) and phenylthio fragments .

- Elemental Analysis: Verify C, H, N, and S content within ±0.4% of theoretical values .

Advanced: How can researchers design experiments to assess the compound’s inhibitory activity against protein arginine N-methyltransferases (PRMTs)?

Methodological Answer:

- In Vitro Assay Design:

- Enzyme Preparation: Use recombinant PRMT3 (or isoforms) in Tris-HCl buffer (pH 8.0) with SAM as a cofactor .

- Substrate Incubation: Mix the compound (0.1–100 µM) with PRMT3 and a histone H4 peptide substrate.

- IC₅₀ Determination: Quantify methyltransferase activity via scintillation counting (³H-SAM incorporation) or fluorescence polarization. Compare to controls (e.g., sinefungin) .

- Data Interpretation: Analyze dose-response curves using nonlinear regression (GraphPad Prism). Cross-validate with orthogonal assays (e.g., Western blot for asymmetric dimethylation) .

Advanced: How should discrepancies in reported pharmacological data (e.g., conflicting IC₅₀ values) be resolved?

Methodological Answer:

- Purity Verification:

- Assay Conditions:

- Standardize buffer pH, temperature, and SAM concentration across studies. Variability in ionic strength (e.g., NaCl) can alter enzyme kinetics .

- Structural Confirmation:

- Biological Replicates: Use ≥3 independent experiments with positive/negative controls to assess statistical significance .

Advanced: What strategies are recommended for optimizing the compound’s pharmacokinetic properties in preclinical studies?

Methodological Answer:

- Metabolic Stability:

- Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS. Introduce electron-withdrawing groups (e.g., fluorine) to reduce CYP450-mediated oxidation .

- Blood-Brain Barrier (BBB) Penetration:

- Calculate logP (octanol/water) and polar surface area (PSA). Aim for logP 2–3 and PSA <90 Ų for CNS activity .

- In Vivo Testing:

- Administer orally (10–50 mg/kg) to rodents. Collect plasma at intervals (0.5–24 hr) for bioavailability assessment. Monitor metabolites via tandem MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。